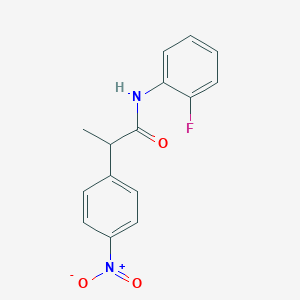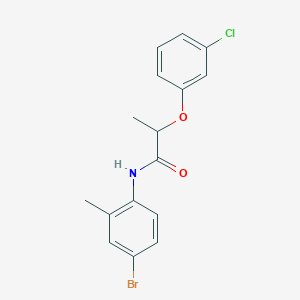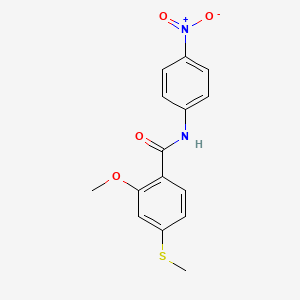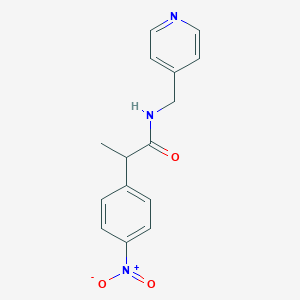![molecular formula C19H21ClN2O3 B4074349 N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4074349.png)
N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide
Vue d'ensemble
Description
N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide, also known as CB-1 antagonist/inverse agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide involves its interaction with the this compound receptor. As an antagonist/inverse agonist, it blocks the activity of the this compound receptor, leading to a decrease in appetite, improvement in mood, and reduction in pain perception. This mechanism of action has been supported by several preclinical studies.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease food intake and body weight in animal models of obesity. Additionally, it has been reported to improve depressive-like behaviors in animal models of depression. Furthermore, it has been shown to reduce pain perception in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide is its high affinity for the this compound receptor, making it a potent antagonist/inverse agonist. Additionally, its synthesis method yields a high amount of the desired product, making it a viable option for large-scale production. However, one of the limitations of this chemical compound is its potential for off-target effects, which may limit its therapeutic applications.
Orientations Futures
There are several future directions for the study of N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide. One area of research is the investigation of its potential use in the treatment of other disorders, such as anxiety and addiction. Additionally, the development of more selective this compound antagonists/inverse agonists may help to reduce the potential for off-target effects and improve its therapeutic applications. Finally, the investigation of the long-term effects of this compound on physiological processes, such as metabolism and immune function, may provide further insights into its potential therapeutic applications.
Conclusion
In conclusion, this compound has shown promise as a potential therapeutic agent for the treatment of obesity, depression, and chronic pain. Its high affinity for the this compound receptor and its biochemical and physiological effects make it an attractive candidate for further research. However, its potential for off-target effects and the need for more selective this compound antagonists/inverse agonists should be considered when evaluating its therapeutic potential.
Applications De Recherche Scientifique
N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the this compound receptor, which is involved in the regulation of appetite, mood, and pain perception. As such, this chemical compound has been investigated for its potential use in the treatment of obesity, depression, and chronic pain.
Propriétés
IUPAC Name |
N-[2-[2-(3-chlorophenoxy)propanoylamino]phenyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-7-18(23)21-16-10-4-5-11-17(16)22-19(24)13(2)25-15-9-6-8-14(20)12-15/h4-6,8-13H,3,7H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGXEKFTKRSVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4074266.png)


![1-[2-(benzylthio)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4074295.png)
![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4074296.png)
![{4-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074309.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4074317.png)

![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4074333.png)
![3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4074337.png)

![1-[3-(2,6-dimethoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074354.png)

